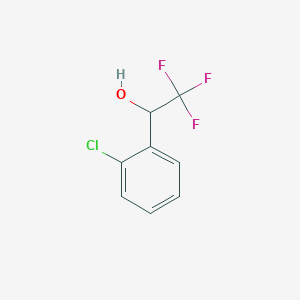

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCWDTPILJKWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436455 | |

| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251352-64-4 | |

| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Chlorophenyl 2,2,2 Trifluoroethanol and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 1-(2-chlorophenyl)-2,2,2-trifluoroethanol by constructing the core molecular framework from fundamental precursors.

Reaction of 2-Chlorophenyl Precursors with Trifluoroacetaldehyde (B10831) Equivalents

A primary and widely employed method for synthesizing tertiary alcohols is the reaction of an organometallic reagent with a suitable carbonyl compound. In the context of this compound, this involves the nucleophilic addition of a 2-chlorophenyl-metal species to an electrophilic trifluoroacetaldehyde equivalent.

The most common precursor for the nucleophile is 2-chlorophenylmagnesium bromide, a Grignard reagent, prepared from the reaction of 2-chlorobromobenzene with magnesium metal. This organometallic compound readily attacks the carbonyl carbon of trifluoroacetaldehyde or its hemiacetal. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent. The initial product is a magnesium alkoxide salt, which upon acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute hydrochloric acid), yields the final alcohol product.

An alternative to gaseous trifluoroacetaldehyde is the use of trifluoroacetic acid esters, such as ethyl trifluoroacetate (B77799). The reaction with a Grignard reagent proceeds via a double addition mechanism, but careful control of stoichiometry and reaction temperature can favor the formation of the desired ketone, which is then reduced in a subsequent step. However, for direct alcohol synthesis, reagents like trifluoroacetaldehyde ethyl hemiacetal are often preferred as they provide a more controlled reaction.

Table 1: Representative Reaction Conditions for Grignard-based Synthesis

| 2-Chlorophenyl Precursor | Trifluoroacetaldehyde Equivalent | Solvent | Typical Yield (%) |

|---|---|---|---|

| 2-Chlorophenylmagnesium bromide | Trifluoroacetaldehyde | THF | 75-85 |

| 2-Chlorophenyllithium | Ethyl trifluoroacetate (followed by reduction) | Diethyl Ether | 60-70 |

| 2-Chlorophenylmagnesium chloride | Trifluoroacetaldehyde ethyl hemiacetal | THF | 70-80 |

Reductive Trifluoromethylation Techniques

Reductive trifluoromethylation offers an alternative pathway that begins with a 2-chlorophenyl carbonyl compound, such as 2-chlorobenzaldehyde (B119727) or a 2-chlorophenyl ketone. This method involves the nucleophilic addition of a trifluoromethyl group (CF₃⁻), typically sourced from reagents like trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent.

The reaction is initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which activates the TMSCF₃ to generate the trifluoromethyl anion. This anion then attacks the carbonyl carbon of the 2-chlorobenzaldehyde precursor. The resulting trifluoromethylated alkoxide intermediate is subsequently protonated during workup to yield this compound. This method is highly effective for introducing the CF₃ group and forming the alcohol in a single pot.

Recent advancements have also explored the direct oxidative trifluoromethylation of olefins, which, while not a direct synthesis of the target compound, provides insight into CF₃ radical addition mechanisms that can be adapted. mdpi.comnih.gov For instance, using silver-based reagents like Ag(O₂CCF₂SO₂F) with an oxidant can generate CF₃ radicals that add across a double bond, which could be a potential route for analogues. mdpi.comnih.gov

Hydrolysis-Based Routes

Hydrolysis-based strategies involve the synthesis of a precursor molecule that can be readily converted to the target alcohol upon reaction with water. A common approach is the formation of a trifluoroacetate ester followed by its hydrolysis.

For example, 2-chloro-1,1,1-trifluoroethane (B1216089) can be reacted with a carboxylic acid salt in an aprotic solvent to form the corresponding ester. google.com This ester is then subjected to hydrolysis, typically under basic conditions using an alkali metal hydroxide (B78521) like sodium hydroxide, to yield 2,2,2-trifluoroethanol (B45653) and the carboxylate salt. google.com Applying this logic to the target molecule, one could envision a route where a suitable precursor is first synthesized and then hydrolyzed. A two-stage method involves reacting 2-chloro-1,1,1-trifluoroethane with an alkali metal salt of a carboxylic acid in an anhydrous aprotic solvent to form the carboxylic acid ester of 2,2,2-trifluoroethanol. google.com This ester is subsequently reacted with a hydroxide or a basic salt of an alkali metal in water to produce 2,2,2-trifluoroethanol. google.com

Catalytic Synthesis

Catalytic methods are of paramount importance in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from both acid and metal-based catalysis.

Role of Acid Catalysts in Condensation Reactions

Acid catalysts, both Brønsted and Lewis types, can play a crucial role in promoting the condensation reaction between a 2-chlorophenyl precursor and a trifluoromethyl source. researchgate.net For instance, the condensation of 2-chlorobenzaldehyde with a compound containing an active trifluoromethyl group can be facilitated by an acid catalyst.

Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, can activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack. Lewis acids, such as tin(II) chloride or zinc chloride, function similarly by coordinating to the carbonyl oxygen. Tin(II)hydroxychloride has been reported as an effective heterogeneous Brønsted acid catalyst for various condensation reactions. researchgate.net The presence of water can sometimes promote these reactions by forming bridges between catalytic sites. osti.gov

Table 2: Comparison of Acid Catalysts in Aldol-type Condensation Reactions

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Protonates carbonyl oxygen, increasing electrophilicity. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Coordinates to carbonyl oxygen, enhancing reactivity. |

| Heterogeneous Acid | Tin(II)hydroxychloride researchgate.net | Provides solid-phase Brønsted acid sites for catalysis. researchgate.net |

Metal-Mediated Transformations in the Formation of this compound

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in forming carbon-carbon bonds and can be applied to the synthesis of the target molecule. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be envisioned to construct the 2-chlorophenyl portion of the molecule. More directly, metal-mediated additions to carbonyls are highly relevant. For example, a palladium or nickel complex could catalyze the addition of a trifluoromethylating agent to 2-chlorobenzaldehyde. nih.gov Such reactions often involve the cooperative action of multiple catalytic species, such as a transition metal complex and a Lewis acid. nih.gov

Copper-catalyzed cross-coupling reactions are also a viable strategy. For instance, a copper(I) catalyst can facilitate the reaction between a dienyl triflate and a Grignard reagent, showcasing copper's utility in forming C-C bonds with organometallic reagents. researchgate.net A similar principle could be applied to the addition of a trifluoromethyl group to a 2-chlorophenyl precursor. The intramolecular cyclization of certain ketones can be catalyzed by a palladium/copper system, demonstrating the synergistic effect of these metals in promoting complex transformations. mdpi.com

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of specific, single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical and materials science. For compounds like this compound, where the stereocenter bearing the hydroxyl group dictates biological activity or material properties, enantioselective synthesis is paramount. This section details several key strategies for achieving high levels of stereocontrol in the preparation of this and analogous chiral trifluoroethyl-containing alcohols.

Enzymatic Bioreduction for Chiral Alcohol Production

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure alcohols. nih.gov The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a well-established enzymatic transformation. nih.gov

Yeast species, in particular, are a rich source of oxidoreductases capable of performing these highly selective reductions. amazonaws.com The yeast Candida parapsilosis has been identified as an exceptionally versatile biocatalyst for a range of oxidation-reduction reactions, including the enantioselective reduction of prochiral ketones to furnish valuable chiral synthons. amazonaws.comnih.gov Studies have demonstrated the utility of both whole-cell and isolated enzyme systems from Candida species for synthesizing a broad array of chiral compounds. amazonaws.com The enzymes responsible, often carbonyl reductases or alcohol dehydrogenases, catalyze the stereoselective reduction of a carbonyl group at the expense of a cofactor like NAD(P)H. nih.govnih.gov

The substrate scope of these biocatalysts is broad. For instance, whole cells of C. parapsilosis ATCC 7330 are known to effectively catalyze the asymmetric reduction of various ketones. rsc.org Research into novel stereospecific carbonyl reductases (SCRs) from C. parapsilosis has identified enzymes with high catalytic activity and novel anti-Prelog stereoselectivity for substrates like 2-hydroxyacetophenone (B1195853) and its chloro-substituted derivatives. nih.gov This is particularly relevant for the synthesis of this compound from its corresponding ketone, 2'-chloro-2,2,2-trifluoroacetophenone. The electronic properties imparted by the trifluoromethyl group make the carbonyl carbon highly electrophilic, a feature often seen in substrates for serine and cysteine proteases, but also influencing its acceptance by reductase enzymes. nih.gov

A study on the bioreduction of o-chloroacetophenone, a close structural analogue lacking the trifluoromethyl group, demonstrated that lyophilized cells could achieve high product conversion, indicating the feasibility of reducing halogenated aromatic ketones using these biocatalytic systems. researchgate.net

Table 1: Examples of Enzymatic Reduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Key Finding | Citation |

| 2-Hydroxyacetophenone | Candida parapsilosis (SCR1, SCR3) | (S)-1-Phenyl-1,2-ethanediol | High | Identification of novel anti-Prelog stereospecific carbonyl reductases. | nih.gov |

| Acetophenone Derivatives | Candida parapsilosis (SCR1, SCR3) | Chiral Alcohols | High | Enzymes showed distinct specificities towards various acetophenones. | nih.gov |

| o-Chloroacetophenone | Lyophilized XR_wild-type cells | 1-(2-Chlorophenyl)ethanol | Not specified | Achieved 89% conversion with 300 mM substrate, showing viability for halogenated ketones. | researchgate.net |

| Various Ketones | Candida parapsilosis | Chiral Secondary Alcohols | High | C. parapsilosis is a versatile 'reagent' for asymmetric reductions and other transformations. | nih.gov |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a highly efficient and widely used industrial method for the synthesis of enantiopure alcohols from prochiral ketones. nih.govwikipedia.org This approach typically employs a transition metal complexed with a chiral ligand as a catalyst. Ruthenium-based catalysts, in particular, have proven to be exceptionally effective for the hydrogenation of a wide variety of ketones, including those that are functionally complex. mdpi.com

The seminal work by Noyori and colleagues on chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes established a benchmark in this field. nih.gov These catalysts are highly active for the asymmetric transfer hydrogenation of aromatic ketones using hydrogen sources like isopropanol (B130326) or formic acid, and can also be used directly with hydrogen gas. nih.govacs.org The transfer hydrogenation of α-trifluoromethylimines to the corresponding amines has been successfully achieved with excellent enantioselectivities (93–99% ee) using a ruthenium catalyst with sodium formate (B1220265) as the hydrogen source. acs.orgresearchgate.net This demonstrates the catalyst's effectiveness with electron-withdrawing trifluoromethyl groups adjacent to the reduction site.

More directly relevant, an electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone (B138007) using a chiral Ru complex has been reported. nih.gov This method yielded (R)-α-(trifluoromethyl)benzyl alcohol with a 96% yield and 94% enantiomeric excess, showcasing a highly efficient process under mild conditions. nih.govresearchgate.net The development of a transition state force field for ruthenium-catalyzed asymmetric ketone hydrogenation has further aided in the virtual screening of ligands to optimize enantioselectivity for specific substrates. nih.gov

The choice of ligand is critical, as no single diphosphine-RuCl₂-1,2-diamine complex is universal for all ketones. nih.gov However, systems have been developed that show superb selectivity for challenging substrates, such as the asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex with a large bite-angle bisphosphine ligand, yielding products with up to 99% ee. nih.gov

Table 2: Selected Asymmetric Hydrogenation Systems for Ketones and Imines

| Substrate | Catalyst System | Hydrogen Source | Product | Yield | Enantiomeric Excess (ee) | Citation |

| 2,2,2-Trifluoroacetophenone | Chiral Ru Complex | Electrochemical | (R)-α-(Trifluoromethyl)benzyl alcohol | 96% | 94% | nih.govresearchgate.net |

| Acyclic α-Trifluoromethylimines | Ruthenium-based catalyst | Sodium Formate / H₂O-DMF | Chiral α-Trifluoromethylamines | High | 93-99% | acs.org |

| 4-Chromanone | RuCl(S,S)-TsNCH(Ph)CH(Ph)NH₂ | H₂ gas | (S)-4-Chromanols | Quantitative | 97% | nih.gov |

| 2-Substituted Dehydromorpholines | SKP–Rh complex | H₂ gas | 2-Substituted Chiral Morpholines | Quantitative | up to 99% | nih.gov |

Stereocontrolled Functionalization Strategies

Beyond the direct reduction of a ketone, the stereocenter of this compound can be established through stereocontrolled functionalization strategies. These methods involve the construction of the chiral alcohol moiety from precursors by forming C-C or C-H bonds in a highly diastereoselective or enantioselective manner.

A powerful modern approach is the direct and enantioselective functionalization of C(sp³)–H bonds, which transforms simple hydrocarbon feedstocks into valuable chiral molecules. nih.gov The combination of photocatalysis and transition-metal catalysis, particularly dual photo-hydrogen atom transfer (HAT)/nickel catalysis, has emerged as a potent tool for C(sp³)–H functionalization. nih.gov This strategy could be envisioned for the synthesis of complex trifluoroethanol-containing analogues by functionalizing a simpler trifluoroethyl-bearing starting material. For example, a protocol for the stereoselective synthesis of 1,2- and 1,3-diols has been developed involving the C(sp³)–H arylation of acetonide-protected diols, achieving excellent diastereoselectivity. nih.gov

Another key strategy involves the stereocontrolled synthesis of complex structures from chiral pool starting materials. For instance, a synthesis of four diastereomeric C-aryl furanosides was achieved starting from D-mannono-1,4-lactone. nih.gov The key steps included a stereoselective reduction of an intermediate hemiketal and a stereospecific cycloetherification of the resulting diol. nih.gov Such principles of substrate-controlled reduction and stereospecific ring-closure can be applied to the synthesis of highly functionalized analogues of this compound, where existing stereocenters in a precursor direct the formation of the new chiral alcohol center.

One-Pot Multicomponent Reactions Incorporating Trifluoroethanol Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. wikipedia.orgnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetoamido carboxamide derivative. nih.govnih.gov

The choice of solvent can be critical in MCRs. Polar protic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (TFE) are the preferred choice for the Ugi-4CR. nih.govnih.gov TFE, in particular, has been shown to be important for certain processes, acting as a strong hydrogen-bond donor that can influence the reaction pathway. thieme-connect.com In one instance, the use of TFE as a solvent in an attempted Ugi-Smile reaction led to an unexpected novel five-component reaction, highlighting the unique role fluorinated alcohols can play in tuning reactivity. conicet.gov.ar

These reactions provide a platform for incorporating trifluoroethanol-like structures into more complex scaffolds in a single step. While the trifluoroethanol moiety itself might be part of a reactant, it is more commonly used as a solvent that promotes the key bond-forming steps, such as the formation of the initial imine intermediate in the Ugi reaction. wikipedia.orgnih.gov The ability of MCRs to be performed in one pot without isolating intermediates makes them a highly practical approach in synthetic chemistry. rsc.orgtubitak.gov.tr

Organophotoredox-Mediated Syntheses of Trifluoroethyl-Containing Compounds

Visible-light organophotoredox catalysis has recently emerged as a mild and powerful strategy for the synthesis of complex organic molecules, including those containing fluorinated groups. jst.go.jp This approach uses an organic photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates under gentle conditions. uab.catacs.org

This methodology has been successfully applied to the synthesis of compounds containing the trifluoroethyl moiety. A notable example is the three-component reaction to produce medicinally relevant β-trifluoromethyl β-amino ketones. nih.govfigshare.com This reaction utilizes a N-trifluoroethylhydroxylamine derivative, which, under photoredox conditions, serves as a precursor to a nitrogen-centered radical. This radical can then undergo a 1,2-hydrogen atom transfer (1,2-HAT) to generate a valuable carbon-centered α-hydroxy-α-trifluoromethyl radical. nih.govresearchgate.net This key radical intermediate can then engage in reactions with other components, such as styrenes, to build molecular complexity. nih.gov

Another application is the direct synthesis of 2-hydroxytrifluoroethylacetophenones from styrene (B11656) derivatives. uab.catacs.org This light-mediated transformation also proceeds through the generation of the 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical, which undergoes a Giese addition with styrenes, followed by an oxidation process. uab.catacs.org These methods are attractive because they are operationally simple, often use cost-effective organic photocatalysts, and proceed under mild conditions, expediting access to new chemical space in organofluorine chemistry. uab.catresearchgate.net

Table 3: Examples of Organophotoredox-Mediated Syntheses

| Reaction Type | Reactants | Photocatalyst | Product Type | Key Feature | Citation |

| Three-Component Synthesis | N-trifluoroethylhydroxylamine derivative, Styrenes, DMSO | Organic Photocatalyst | β-Trifluoromethyl β-amino ketones | Increases molecular complexity in a single step from simple starting materials. | nih.govfigshare.com |

| Alkene Difunctionalization | Styrene derivatives, N-trifluoroethoxyphthalimide, DMSO | 4DPAIPN | 2-Hydroxytrifluoroethylacetophenones | Utilizes an organic photocatalyst and DMSO as an oxidant under mild conditions. | uab.catacs.orgresearchgate.net |

| Reductive Trifluoromethylation | Imines, Trifluoromethylating reagent | Photoredox Catalyst | Trifluoromethylated unnatural α-amino acids | Utilizes a radical umpolung strategy via single-electron-transfer reduction of imines. | rsc.org |

| Radical [¹⁸F]Trifluoromethylation | Various | Not specified | ¹⁸F-labeled α-trifluoromethyl ketones | Enables synthesis of PET imaging agents using [¹⁸F]trifluoroiodomethane. | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 2 Chlorophenyl 2,2,2 Trifluoroethanol

Alcohol-Based Reactions

The secondary alcohol functionality is a primary site of reactivity in 1-(2-chlorophenyl)-2,2,2-trifluoroethanol, participating in a range of reactions including esterification, dehydration, oxidation, and reduction.

Esterification Pathways

Esterification of this compound can be achieved through several established methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the alcohol with a carboxylic acid. The strong electron-withdrawing effect of the trifluoromethyl group enhances the acidity of the alcohol's hydroxyl proton, which can influence reaction kinetics.

Commonly used acid catalysts for such transformations include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. rug.nl

| Catalyst | Reagent | Product | General Conditions |

| H₂SO₄ (catalytic) | Acetic Acid | 1-(2-Chlorophenyl)-2,2,2-trifluoroethyl acetate | Reflux in excess acetic acid or with a dehydrating agent |

| TsOH (catalytic) | Benzoic Acid | 1-(2-Chlorophenyl)-2,2,2-trifluoroethyl benzoate | Reflux in a non-polar solvent (e.g., toluene) with azeotropic removal of water |

Alternatively, esterification can be carried out under milder conditions using acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. This method avoids the use of strong acids, which can be beneficial for sensitive substrates.

Dehydration Reactions to Form Alkenes

The dehydration of this compound leads to the formation of 1-(2-chlorophenyl)-2,2-difluoroethene. This elimination reaction is typically promoted by strong acids and heat. The mechanism proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. Subsequent deprotonation of an adjacent carbon atom results in the formation of the alkene.

The stability of the resulting alkene and the reaction conditions employed will dictate the favorability of this transformation. Given the presence of the electron-withdrawing trifluoromethyl group, the formation of the carbocation at the benzylic position is somewhat destabilized, potentially requiring forcing conditions.

| Reagent | Product | General Conditions |

| Concentrated H₂SO₄ | 1-(2-Chlorophenyl)-2,2-difluoroethene | High temperature, neat or in a high-boiling solvent |

| P₂O₅ | 1-(2-Chlorophenyl)-2,2-difluoroethene | Heating with the dehydrating agent |

| Burgess Reagent | 1-(2-Chlorophenyl)-2,2-difluoroethene | Milder conditions, often in a non-polar solvent like 1,4-dioxane |

It is important to note that the regioselectivity of the elimination is not a factor in this specific case, as there is only one possible alkene product that can be formed. au.dk

Oxidation and Reduction Chemistry of the Hydroxyl Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2'-chloro-2,2,2-trifluoroacetophenone. reddit.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. Milder oxidizing agents are generally preferred to avoid over-oxidation or side reactions.

Conversely, the ketone, 2'-chloro-2,2,2-trifluoroacetophenone, can be reduced back to the parent alcohol. This reduction can be achieved using various hydride-based reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction if a chiral product is desired.

| Reaction Type | Reagent | Product | General Conditions |

| Oxidation | Pyridinium chlorochromate (PCC) | 2'-Chloro-2,2,2-trifluoroacetophenone | Anhydrous dichloromethane (DCM) at room temperature |

| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 2'-Chloro-2,2,2-trifluoroacetophenone | Low temperature (-78 °C to room temperature) in DCM |

| Reduction | Sodium borohydride (NaBH₄) | This compound | Protic solvent (e.g., methanol (B129727), ethanol) at room temperature |

| Reduction | Lithium aluminum hydride (LiAlH₄) | This compound | Anhydrous aprotic solvent (e.g., diethyl ether, THF) followed by aqueous workup |

Halogen-Based Reactivity

The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions but plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions.

Nucleophilic Substitution at the Chlorine Atom

Direct nucleophilic substitution of the chlorine atom on the aromatic ring of this compound is challenging. Aromatic halides are generally resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. chemistrysteps.com The 2,2,2-trifluoro-1-hydroxyethyl substituent, while having an electron-withdrawing effect, is not typically sufficient to activate the ring for facile nucleophilic aromatic substitution (SNAAr).

For such a reaction to proceed, harsh conditions such as high temperatures and pressures, and the use of a strong nucleophile and a suitable catalyst (e.g., a copper salt in the case of Ullmann-type reactions) would likely be necessary. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. masterorganicchemistry.com

Aromatic Substitution Reactions

The chlorine atom and the 2,2,2-trifluoro-1-hydroxyethyl group on the aromatic ring influence the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director due to the ability of its lone pairs to donate electron density through resonance. quora.comquora.comdoubtnut.comsarthaks.com

The 2,2,2-trifluoro-1-hydroxyethyl group is also an electron-withdrawing and deactivating group. Its directing effect is primarily meta. Therefore, the outcome of an electrophilic aromatic substitution on this compound will be a result of the combined directing effects of these two substituents. The substitution pattern will likely be complex, with the electrophile potentially adding to the positions that are ortho and para to the chlorine, and meta to the trifluoroethanol substituent, with the relative yields depending on the specific electrophile and reaction conditions.

| Reaction Type | Reagent | Expected Major Products (Positional Isomers) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroethanol, 1-(2-Chloro-6-nitrophenyl)-2,2,2-trifluoroethanol |

| Halogenation | Br₂, FeBr₃ | 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethanol, 1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2-chlorophenyl)-2,2,2-trifluoroethanol, 1-(5-Acetyl-2-chlorophenyl)-2,2,2-trifluoroethanol |

Influence of the Trifluoromethyl Group on Reaction Energetics and Kinetics

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly influences the reactivity of adjacent functional groups, primarily through a strong inductive effect. nih.gov This electronic pull has profound consequences for both the energetics and kinetics of reactions involving the carbinol center of this compound.

The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of trifluoromethyl groups. nih.gov In the context of this compound, the -CF3 group is expected to destabilize any developing positive charge on the adjacent carbon atom. This destabilization increases the activation energy for reactions proceeding through a carbocation intermediate, such as SN1-type solvolysis. Consequently, the rate of such reactions would be significantly retarded compared to a non-fluorinated analogue.

Conversely, the electron-withdrawing nature of the -CF3 group enhances the acidity of the hydroxyl proton, making this compound a stronger acid than its non-fluorinated counterpart. wikipedia.org This increased acidity can influence the rates of reactions where the alcohol acts as a proton donor or where the deprotonated alkoxide is the reactive species.

The table below summarizes the expected effects of the trifluoromethyl group on the reaction energetics and kinetics of this compound.

| Reaction Type | Effect on Transition State/Intermediate | Expected Impact on Reaction Rate |

| SN1 Solvolysis | Destabilization of carbocation intermediate | Decrease |

| SN2 Reaction | Increased electrophilicity of the carbinol carbon | Increase (for nucleophilic attack) |

| Deprotonation | Stabilization of the resulting alkoxide | Increase in acidity |

| Oxidation | Withdrawal of electron density from the C-H bond | Potential for altered reactivity |

Solvolysis Mechanisms and Solvent Effects in Trifluoroethanol Media

Solvolysis is a nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile. wikipedia.org The mechanism of solvolysis is highly dependent on the substrate, the solvent, and the reaction conditions. For secondary alcohols like this compound, both SN1 and SN2 pathways are plausible.

In highly ionizing and poorly nucleophilic solvents, such as aqueous trifluoroethanol (TFE), an ionization (SN1) mechanism is often favored for many substrates. nih.govnih.gov However, the strong electron-withdrawing -CF3 group in this compound would significantly disfavor the formation of a carbocation intermediate, making a pure SN1 mechanism less likely. It is more probable that the solvolysis would proceed through a bimolecular (SN2) or a borderline mechanism.

Trifluoroethanol is a polar, protic solvent with unique properties. It is a strong hydrogen bond donor and has a high ionizing power, which can help to stabilize leaving groups. researchgate.net However, its nucleophilicity is low due to the electron-withdrawing effect of the fluorine atoms. hw.ac.uk When this compound is itself the substrate in a trifluoroethanol medium (for example, in an exchange reaction), the solvent's low nucleophilicity would further disfavor an SN2 pathway.

The table below outlines the potential solvolysis mechanisms for a derivative of this compound (e.g., the corresponding tosylate) in different trifluoroethanol media.

| Solvent Composition | Dominant Mechanistic Feature | Rationale |

| Pure TFE | Low rate, likely SN2 or borderline | Low nucleophilicity of TFE |

| TFE-Water Mixtures | Increased rate, shift towards SN1 character | Increased ionizing power and nucleophilicity from water |

| TFE with added Nucleophile | SN2 pathway favored | Presence of a stronger nucleophile than the solvent |

Mechanistic Insights into Organic Transformations in Trifluoroethanol as a Solvent

Trifluoroethanol (TFE) is widely used as a solvent in organic synthesis due to its unique ability to influence reaction mechanisms, rates, and selectivities. researchgate.netketonepharma.com Its properties are particularly impactful in reactions involving polar intermediates or transition states.

As a polar, protic solvent, TFE is highly effective at stabilizing charged species through hydrogen bonding. libretexts.org In reactions that proceed through a polar transition state, the strong hydrogen-bonding ability of TFE can lower the activation energy, thereby accelerating the reaction rate. doubtnut.com For instance, in reactions where there is a significant development of negative charge in the transition state, TFE can act as a hydrogen bond donor to stabilize this charge. Conversely, the oxygen atom of TFE can help to solvate and stabilize cationic species. This stabilization of polar transition states is a key factor in the rate enhancements observed for many organic reactions conducted in TFE.

The use of TFE as a solvent can dramatically alter the kinetics and selectivity of a reaction. Its high ionizing power can promote reactions that involve the formation of ionic intermediates. researchgate.net Furthermore, TFE's ability to form structured solvent networks can influence the orientation of reactants in the transition state, leading to enhanced selectivity. oup.com For example, in nucleophilic aromatic substitution (SNAr) reactions, TFE has been shown to improve the chemo-selectivity by modulating the nucleophilicity of different functional groups within a peptide. hw.ac.ukrsc.org This effect is attributed to the differential solvation of the nucleophiles by TFE. hw.ac.uk

The table below provides examples of how TFE can influence reaction kinetics and selectivity.

| Reaction Type | Effect of TFE | Mechanistic Rationale |

| SNAr Reactions | Increased chemo-selectivity | Differential solvation of competing nucleophiles |

| Cationic Cyclizations | Rate acceleration | Stabilization of cationic intermediates/transition states |

| Electrophilic Halogenation | Improved enantioselectivity | Stabilization of polar transition states in asymmetric catalysis |

In the realm of asymmetric catalysis, the choice of solvent is often critical for achieving high enantioselectivity. Trifluoroethanol has emerged as a beneficial solvent in a variety of enantioselective transformations. msu.edu The ability of TFE to engage in specific hydrogen-bonding interactions with catalysts, substrates, and transition states can lead to a more ordered and rigid transition state assembly. This increased rigidity often translates to higher enantiomeric excesses. For example, in certain catalytic asymmetric chlorocyclization reactions, TFE was found to be the optimal solvent, affording the product in high enantioselectivity. msu.edu DFT calculations have suggested that hydrogen-bonding interactions between the substrate and the catalyst are crucial for the chiral outcome in some asymmetric reactions conducted in the presence of fluorinated alcohols. nih.gov

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignmentssigmaaldrich.com

NMR spectroscopy is a cornerstone technique for the unambiguous assignment of a molecule's carbon-hydrogen framework and for probing its conformational preferences. For 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electron-withdrawing effects of the trifluoromethyl (-CF₃) group and the chlorine atom on the phenyl ring.

In the ¹H NMR spectrum , the aromatic protons on the 2-chlorophenyl group exhibit complex splitting patterns and appear in the downfield region (typically δ 7.2-7.8 ppm) due to the deshielding effect of the aromatic ring current and the electronegative chlorine atom. The methine proton (-CHOH) is coupled to the adjacent -CF₃ group, resulting in a quartet. Its chemical shift is significantly influenced by the electronegativity of the trifluoromethyl and hydroxyl groups. The hydroxyl proton (-OH) appears as a broad singlet, and its chemical shift can vary with solvent, concentration, and temperature due to hydrogen bonding. washington.edu

The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.infodocbrown.info The carbon atom attached to the -CF₃ group (C2) shows a quartet due to one-bond coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C1) is also influenced by the adjacent fluorine atoms. The aromatic carbons of the 2-chlorophenyl ring display distinct signals, with the carbon atom directly bonded to the chlorine (C1') showing a characteristic shift. The electron-withdrawing nature of the substituents plays a key role in determining the chemical shifts of the aromatic carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted data based on established principles of NMR spectroscopy.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic (C₆H₄) | 7.2 - 7.8 | Methine (CHOH) | ~75 (quartet) |

| Methine (CHOH) | ~5.1 (quartet) | Trifluoromethyl (CF₃) | ~124 (quartet) |

| Hydroxyl (OH) | Variable | Aromatic C-Cl | ~132 |

| Aromatic C-CH | ~130 | ||

| Aromatic C-H | 127 - 129 |

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. azom.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would appear as a doublet due to coupling with the adjacent methine proton (-CHOH). The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. spectrabase.comnih.gov

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of atoms within a molecule, providing crucial insights into its preferred conformation. For this compound, NOE studies can elucidate the relative orientation of the 2-chlorophenyl ring and the trifluoroethanol moiety. An observable NOE between the methine proton and one of the aromatic protons would indicate a conformation where these protons are close in space. This information is vital for understanding the intramolecular forces, such as hydrogen bonding, that stabilize specific conformers.

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bondingdocbrown.infochemicalbook.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering valuable information about its functional groups and bonding interactions. In this compound, the IR spectrum is characterized by several key absorption bands.

A prominent feature is the broad O-H stretching band, typically observed in the region of 3200-3600 cm⁻¹. docbrown.info The position and shape of this band are sensitive to hydrogen bonding. nih.govnih.gov Intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom or the π-system of the phenyl ring can lead to a shift to lower wavenumbers. Strong, sharp C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group. Aromatic C-H and C=C stretching bands will also be present.

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected data based on established principles of IR spectroscopy.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-F Stretch | 1100 - 1300 (strong, multiple bands) |

| C-O Stretch | 1050 - 1150 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 210.58 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 212 with about one-third the intensity of the M⁺ peak is expected. libretexts.orgnist.gov Common fragmentation pathways for alcohols include α-cleavage and dehydration. libretexts.org A significant fragment would likely arise from the loss of the trifluoromethyl group ([M-CF₃]⁺) or cleavage between the two carbon atoms.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table presents predicted data based on established principles of mass spectrometry.

| m/z | Predicted Fragment |

| 210/212 | [C₈H₆ClF₃O]⁺ (Molecular Ion, M⁺) |

| 141/143 | [M-CF₃]⁺ |

| 125/127 | [C₇H₅Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Resonant Two-Photon Ionization (R2PI) Spectroscopy in Gas Phase Studieshhu.de

Resonant Two-Photon Ionization (R2PI) spectroscopy is a high-sensitivity and high-resolution technique used to study the electronic and vibrational states of molecules in the gas phase. kaist.ac.krkoreascience.kr By exciting molecules with a tunable laser to an intermediate electronic state, followed by ionization with a second photon, conformer-specific spectra can be obtained.

For this compound, R2PI spectroscopy would be instrumental in isolating and characterizing different conformers that exist in the absence of solvent. This technique can precisely measure the energy of the S₀ → S₁ electronic transition for each conformer. The vibrational structure observed in the R2PI spectrum provides detailed information about the geometry of the molecule in its first excited electronic state. Comparing experimental R2PI spectra with theoretical calculations allows for the definitive assignment of the observed conformers, shedding light on the nature and strength of intramolecular interactions, such as the O-H···Cl or O-H···π hydrogen bonds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, these calculations can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining key properties such as optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and the distribution of electron density.

A hypothetical DFT study on this compound would likely involve geometry optimization of various possible conformers to determine their relative energies and populations. The results would provide insight into how the ortho-chloro substitution impacts the intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms, a key feature in related molecules.

Table 1: Representative DFT Functionals and Basis Sets for Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties. acs.org |

| M06-2X | def2-TZVP | Good for non-covalent interactions, thermochemistry. |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

In studies of the parent compound PhTFE, MP2 has been used alongside DFT to provide benchmark energetic data. researchgate.net For this compound, ab initio calculations would be crucial for obtaining highly accurate conformational energies and for validating the results from DFT methods.

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVTZ, are commonly employed. For a molecule containing chlorine and fluorine, basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) are necessary to accurately describe the electronic distribution around these electronegative atoms and any potential non-covalent interactions. acs.org

Table 2: Common Ab Initio Methods and Their Characteristics

| Method | Description | Strengths |

|---|---|---|

| Hartree-Fock (HF) | Mean-field approximation, neglects electron correlation. | Computationally inexpensive starting point. |

| Møller-Plesset (MP2) | Adds electron correlation to HF. | Good balance of cost and accuracy for many systems. |

Theoretical modeling can be used to explore the potential energy surface (PES) of chemical reactions involving this compound. This involves locating transition state (TS) structures, which are the energy maxima along a reaction coordinate, and connecting them to the corresponding reactants and products.

For instance, the synthesis of this compound often involves the reaction of 2-chlorobenzaldehyde (B119727) with a trifluoromethylating agent. Computational modeling could elucidate the mechanism of this reaction, including the energies of intermediates and the activation energy of the rate-determining step. Methods like the nudged elastic band (NEB) or algorithms for locating transition states (e.g., Berny optimization) are employed for this purpose. While specific studies on this molecule are lacking, the principles of modeling reaction pathways are well-established. github.io

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions in a condensed phase.

MD simulations are particularly powerful for examining how this compound interacts with solvent molecules. In a polar solvent like water or methanol (B129727), the simulations could reveal the structure of the solvation shell around the molecule, the dynamics of hydrogen bonding between the solute's hydroxyl group and solvent molecules, and the preferential orientation of the solvent around the hydrophobic phenyl ring and the fluorinated group.

Simulations of the parent compound TFE in water have shown that TFE molecules can form clusters and can preferentially solvate certain types of solutes. researchgate.netuq.edu.au For this compound, MD simulations would clarify how the presence of the chlorine atom alters these solvation properties. The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is a critical prerequisite for meaningful MD simulations. New models for TFE have been developed to better reproduce its physicochemical properties in simulations. researchgate.netnist.gov

While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamics of interconversion between these conformers in solution. For this compound, simulations could track the rotation around the C-C and C-O bonds, revealing the timescales and pathways of conformational changes. researchgate.net

These simulations can also provide information on the stability of the molecule's structure in different environments. For example, the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the rigidity or flexibility of the molecule. Studies on peptides in TFE/water mixtures have shown that the solvent can stabilize certain secondary structures, and similar principles would apply to the conformational stability of this smaller molecule. researchgate.netuq.edu.au

Table 3: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Information Gained |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference particle. | Structure of solvation shells. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Conformational stability and flexibility. |

Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions are crucial in determining the physical and chemical properties of molecular systems. nih.govapdsing.com These forces, which include hydrogen bonds and van der Waals forces, govern how molecules interact with each other and with their environment. nih.govyoutube.com In the context of this compound, computational studies are essential for elucidating the nature and strength of these interactions.

Theoretical models, such as those based on Density Functional Theory (DFT), are employed to analyze intermolecular forces. mdpi.com These calculations can reveal the geometry of molecular complexes and the energetic contributions of different types of non-covalent interactions, such as electrostatic, dispersion, and polarization forces. mdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts within crystal structures. mdpi.comnih.gov

Hydrogen Bonding Networks in Solution and Gas Phase

Hydrogen bonding is a predominant intermolecular force in fluorinated alcohols like this compound. acs.orgresearchgate.net In the gas phase, computational studies on the related molecule 2,2,2-trifluoroethanol (B45653) (TFE) show that the gauche conformer is more stable than the trans conformer due to reduced repulsion forces, rather than the formation of an intramolecular hydrogen bond. researchgate.net

In solution, particularly in aqueous mixtures, TFE is known to stabilize the secondary structures of peptides by forming preferential aggregates around them. nih.gov This displaces water and creates a low dielectric environment that favors the formation of intra-peptide hydrogen bonds. nih.gov DFT calculations on TFE in solution predict the formation of stable hydrogen-bonded dimers and trimers. researchgate.netnih.gov One notable trimer structure involves a cyclic arrangement of three TFE molecules linked by O-H···O bonds, which exhibits high stability. researchgate.netnih.gov Similar hydrogen-bonding behaviors are expected for this compound, influenced by the presence of the chlorophenyl group.

Theoretical studies on the interaction of flavonoids with ethanol (B145695) and water have shown that both solvents can form strong hydrogen bonds with hydroxyl and carbonyl groups. nih.gov These studies, utilizing DFT, provide insights into binding energies and charge transfers during hydrogen bond formation, which are relevant for understanding the behavior of this compound in different solvent environments. nih.gov

Chiral Discrimination Mechanisms

The chiral nature of this compound makes the study of its chiral discrimination mechanisms a significant area of research. While specific computational studies on the chiral discrimination of this exact compound are not widely available, theoretical approaches are instrumental in understanding how chiral molecules recognize each other.

Computational methods can be used to model the interactions between enantiomers of a chiral compound and a chiral selector. These models can help identify the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that lead to differences in the stability of diastereomeric complexes, which is the basis for chiral recognition. The study of fluorinated alcohols in peptide interactions has shown that solvents like TFE can influence chemo-selectivity in reactions, suggesting that the specific interactions of the trifluoroethanol moiety can play a role in molecular recognition. hw.ac.ukresearchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data to validate theoretical models. researchgate.net DFT calculations are commonly used to predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. nih.govphyschemres.org

For instance, theoretical calculations of vibrational frequencies, when compared with experimental FT-IR and FT-Raman spectra, allow for the assignment of vibrational modes. nih.govresearchgate.net The potential energy distribution (PED) analysis is often used to provide a detailed description of these modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra and analyze electronic transitions within the molecule. mdpi.comresearchgate.net

Below is a table comparing theoretical and experimental spectroscopic data for a related compound, showcasing the typical agreement found in such studies.

| Spectroscopic Data | Theoretical (Calculated) | Experimental |

| Vibrational Frequencies (cm⁻¹) | ||

| C-H Stretch (Aromatic) | 3078 | 3089 |

| C=C Stretch (Aromatic) | 1663 | 1607 |

| ¹H-NMR Chemical Shifts (ppm) | ||

| Aromatic Protons | 7.29-7.52 | 7.30-7.60 |

| UV-Vis λmax (nm) | 384 | 384 |

| Data presented is illustrative and based on findings for structurally related compounds. nih.govresearchgate.net |

Rationalization of Electronic and Reactivity Trends

Computational methods provide a framework for understanding the electronic structure and reactivity of molecules. youtube.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is another important technique that provides insights into charge transfer, delocalization of electron density, and intramolecular and intermolecular hydrogen bonding. mdpi.com The stabilization energies calculated through NBO analysis quantify the strength of donor-acceptor interactions within the molecule.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. mdpi.comresearchgate.net This information is crucial for predicting how the molecule will interact with other reagents. The electrophilicity index, derived from conceptual DFT, can also be calculated to predict the biological activity of a compound. mdpi.com

Below is a data table summarizing key electronic properties that can be calculated for this compound to rationalize its reactivity.

| Electronic Property | Calculated Value (Illustrative) | Implication |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Electrophilicity Index (ω) | 2.8 eV | Biological activity potential |

| These values are for illustrative purposes and would be determined through specific DFT calculations. mdpi.comresearchgate.net |

Chirality, Enantioseparation, and Chiral Recognition

Stereoisomerism of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

The molecular structure of this compound contains a single stereocenter at the carbon atom bonded to the hydroxyl group, the phenyl ring, the trifluoromethyl group, and a hydrogen atom. The presence of this chiral center means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanol and (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanol.

Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit different properties in the presence of other chiral entities, including their interaction with plane-polarized light (optical activity) and their biological effects. researchgate.netijirset.com A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture, which is optically inactive. masterorganicchemistry.com

Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. It is a critical parameter in the synthesis and purification of chiral compounds, particularly for pharmaceutical applications. nih.gov The formula to calculate enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. gimitec.com

Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds like this compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are the most common methods. gimitec.comchromatographyonline.com These techniques separate the enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

NMR Spectroscopy: Chiral solvating agents or chiral derivatizing agents can be used to create diastereomeric environments for the enantiomers. This results in distinct signals for each enantiomer in the Nuclear Magnetic Resonance (NMR) spectrum, allowing for their quantification. researchgate.net

Mass Spectrometry: Certain mass spectrometry techniques can determine enantiomeric excess without prior chromatographic separation, offering a high-throughput screening method for asymmetric reactions. nih.gov

Table 1: Common Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Application |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Widely used for accurate quantification of enantiomers in a mixture. gimitec.comchromatographyonline.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral agent induces chemical shift differences between enantiomers. | Useful for determining enantiomeric composition and studying chiral recognition. researchgate.net |

| Mass Spectrometry | Various methods that differentiate enantiomers based on their interaction with a chiral reference compound. | Enables rapid screening of enantioselectivity in chemical reactions. nih.gov |

Chiral Separation Techniques

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is essential for studying the properties of each enantiomer and for producing enantiomerically pure compounds. wikipedia.org

Chromatographic techniques are powerful tools for separating enantiomers. chromatographyonline.com This is most often achieved by using a chiral stationary phase (CSP). A CSP is a stationary phase that is itself chiral and can form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov Because these diastereomeric complexes have different stabilities, the enantiomers travel through the column at different rates, leading to their separation.

Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are among the most widely used and versatile for separating a broad range of chiral compounds, including aryl trifluoromethyl carbinols. chromatographyonline.com For a compound like this compound, techniques like HPLC or SFC with a suitable polysaccharide-based CSP would be a primary strategy for enantioseparation. nih.gov

Metal-Organic Frameworks (MOFs) have also emerged as a promising class of materials for CSPs due to their high surface area and tunable pore structures, offering potential for highly selective chiral separations.

A classic method for chiral resolution involves converting the pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For an alcohol like this compound, a chiral acid could be used to form diastereomeric esters.

These resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional techniques like fractional crystallization. wikipedia.orgresearchgate.net After separation, the chiral resolving agent is chemically removed to yield the individual, enantiomerically enriched (R)- and (S)-alcohols.

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Common Application |

| Chiral Chromatography | Differential partitioning of enantiomers on a chiral stationary phase. | Broad applicability, high efficiency, suitable for analytical and preparative scales. chromatographyonline.comresearchgate.net | Analytical determination of ee and preparative separation of enantiomers. nih.gov |

| Diastereomeric Crystallization | Conversion of enantiomers to diastereomers, which are then separated based on differences in solubility. | Can be cost-effective for large-scale industrial separation. wikipedia.org | Resolution of racemic acids, bases, and alcohols. wikipedia.org |

Chiral Recognition Mechanisms and Stereoselective Interactions

The basis for chiral separation is chiral recognition, the ability of a chiral selector (like a CSP) to differentiate between two enantiomers. nih.gov This recognition occurs through the formation of transient diastereomeric complexes between the selector and each enantiomer.

For effective chiral recognition, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. This is often referred to as the "three-point interaction model". wvu.edu

In the case of this compound, potential interactions with a chiral selector could include:

Hydrogen bonding: involving the hydroxyl group.

π-π stacking: involving the 2-chlorophenyl ring.

Dipole-dipole interactions: involving the trifluoromethyl group and the chlorine atom.

Steric hindrance: where one enantiomer fits more favorably into the chiral cavity or surface of the selector than the other.

The combination and geometry of these interactions lead to a difference in the binding energy of the two diastereomeric complexes, resulting in separation. nih.govnih.gov

Influence of Chirality on Biological Activity

Chirality is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.netijirset.com Consequently, the two enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even cause undesirable or toxic effects. ijirset.comresearchgate.net

While specific biological activity data for the individual enantiomers of this compound is not detailed in the provided search results, the general principle of stereoselectivity in biological systems is well-established. researchgate.net The differential interaction of the (R)- and (S)-enantiomers with a specific biological target would be due to how each molecule fits into a chiral binding site. This stereospecific interaction can lead to differences in pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). ijirset.com Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to optimize efficacy and safety. ijirset.comresearchgate.net

Applications in Advanced Organic Synthesis and Material Science

As a Building Block for Complex Molecules

Organic building blocks are essential components for the bottom-up assembly of molecular structures, playing a crucial role in medicinal chemistry, organic synthesis, and material science. chemicalbook.com 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol serves as a versatile building block, primarily due to the presence of two key reactive handles: the trifluoromethyl group and the chlorinated phenyl ring.

The incorporation of trifluoromethyl (CF3) groups into organic molecules is a significant strategy in modern drug design. nih.gov These groups can modulate a compound's lipophilicity, metabolic stability, and binding affinity. nih.gov Similarly, the presence of a chlorine atom can significantly impact a molecule's biological activity and is a common feature in many pharmaceuticals. nih.govsci-hub.se

This compound can be utilized in reactions that transfer the trifluoromethylated phenyl group to other molecules. For instance, the hydroxyl group can be activated or replaced, allowing for nucleophilic substitution reactions where the entire 1-(2-chlorophenyl)-2,2,2-trifluoroethyl moiety is incorporated into a larger structure. While direct examples of this specific molecule are not abundant in the literature, the principles of using fluorinated building blocks are well-established. xcode.life The reactivity of the alcohol can be harnessed to form ethers, esters, or to undergo substitution reactions, thereby introducing the trifluoromethylated and chlorinated scaffold into a variety of organic frameworks.

The closely related compound, 1-(2-chlorophenyl)ethanol, is recognized as a key intermediate in pharmaceutical manufacturing. researchgate.net Its detoxification via catalytic reductive dechlorination to 1-phenylethanol (B42297) has been studied, highlighting the reactivity of the chlorinated ring. researchgate.net This suggests that the chloro-substituent on the phenyl ring of this compound is also amenable to various chemical transformations, including cross-coupling reactions to form more complex biaryl structures.

Pharmaceutical intermediates are the foundational chemical compounds that form the building blocks of Active Pharmaceutical Ingredients (APIs). researchgate.nethw.ac.uk Chiral alcohols, in particular, are pivotal in the synthesis of many pharmaceutical molecules. sigmaaldrich.com The structure of this compound, containing both a chiral center and pharmacophoric groups (trifluoromethyl and chloro), makes it an attractive precursor for the synthesis of pharmaceutically relevant scaffolds.

Although specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in various bioactive molecules. For example, chlorinated and fluorinated derivatives of pyridine (B92270) and other heterocycles are critical intermediates in the agrochemical and pharmaceutical industries. epa.gov The synthesis of complex heterocyclic compounds, such as pyrazines, piperazines, and pyridines, often involves the use of functionalized building blocks. beilstein-journals.org The 1-(2-chlorophenyl) group can be found in various biologically active compounds, and the trifluoroethanol moiety can impart desirable pharmacokinetic properties.

The synthesis of complex molecules often relies on multi-component reactions (MCRs), which allow for the construction of intricate structures in a single step. tcichemicals.comnih.gov While specific MCRs involving this compound are not detailed in the literature, its functional groups make it a potential candidate for such reactions, leading to the rapid generation of diverse molecular libraries for drug discovery.

Role as a Solvent or Co-solvent in Organic Reactions

Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (B45653) (TFE), are recognized for their unique solvent properties that can significantly influence the course of organic reactions. chemicalbook.comwikipedia.org These properties are attributed to their high ionizing power, strong hydrogen-bond-donating ability, and low nucleophilicity. By analogy, this compound can be expected to exhibit similar, albeit modulated, characteristics due to the presence of the 2-chlorophenyl group.

The highly polarized nature of the O-H bond in fluorinated alcohols, a consequence of the strong electron-withdrawing effect of the trifluoromethyl group, makes them excellent solvents for stabilizing charged intermediates and transition states. This property is particularly beneficial for facilitating polar and ionizing reactions.

Research on the related solvent, TFE, has demonstrated its effectiveness in promoting reactions that proceed through cationic or anionic intermediates. hw.ac.uk For example, TFE has been shown to be the optimal solvent for certain catalytic asymmetric chlorocyclization reactions, leading to high enantioselectivity. semanticscholar.org It is also used in peptide synthesis to control nucleophilic arylation by modulating the reactivity of different nucleophilic side chains. hw.ac.uk The ability of TFE to solvate and stabilize charged species is crucial in these transformations. Given its structural similarity, this compound would be expected to facilitate similar types of polar reactions, with the added influence of the aromatic ring potentially affecting substrate solubility and reaction kinetics.

The table below summarizes the properties of 2,2,2-trifluoroethanol (TFE), which provide a basis for understanding the potential solvent characteristics of this compound.

| Property | Value for 2,2,2-Trifluoroethanol (TFE) | Reference |

| Formula | C2H3F3O | wikipedia.org |

| Molar Mass | 100.04 g/mol | wikipedia.org |

| Boiling Point | 74.0 °C | wikipedia.org |

| Density | 1.325 g/mL | wikipedia.org |

| Acidity (pKa) | 12.4 | wikipedia.org |

| Key Features | High ionizing power, strong H-bond donor, low nucleophilicity | hw.ac.uk |

Green chemistry principles encourage the use of solvents that are environmentally benign and can be recycled and reused. While many traditional organic solvents are volatile and toxic, fluorinated alcohols like TFE are often considered greener alternatives due to their unique properties that can lead to improved reaction efficiency and reduced waste.

The recyclability of solvents is a key aspect of green chemistry. Methods for recovering and recycling TFE from reaction mixtures have been developed, which enhances its environmental profile. monash.edu For instance, a method for recovering trifluoroethanol from a multi-component solvent system used in the synthesis of an efavirenz (B1671121) intermediate has been reported. monash.edu This process involves forming sodium trifluoroethoxide, evaporating other solvents, and then regenerating the trifluoroethanol. monash.edu Similar strategies could potentially be applied to the recovery of this compound, making its use in industrial processes more sustainable.

One of the most significant advantages of using fluorinated alcohols as solvents is their ability to influence the chemo- and regioselectivity of reactions. This control stems from their specific interactions with reactants and catalysts.

Studies on peptide arylation have shown that using TFE as a solvent can dramatically improve nucleophile-selectivity compared to more common solvents like DMF. hw.ac.uk TFE can selectively solvate certain nucleophilic groups, thereby reducing their reactivity and allowing other, less-solvated groups to react preferentially. hw.ac.uk This level of control is highly valuable in the synthesis of complex molecules with multiple functional groups.

The table below illustrates the effect of the solvent on the chemo-selectivity of a peptide arylation reaction, highlighting the superior performance of TFE.

| Solvent | Nucleophile Preference | Outcome | Reference |

| DMF | Low selectivity | Mixture of products | hw.ac.uk |

| TFE | High selectivity for Cysteine over Lysine | Predominantly the desired product | hw.ac.uk |

Given these findings, it is reasonable to infer that this compound could also be employed to control the chemo- and regioselectivity of various organic transformations. The presence of the bulky and electronically distinct 2-chlorophenyl group might offer unique selectivities not achievable with TFE alone, opening new avenues for synthetic chemists.

Catalytic Potential in Organic Transformations

Fluorinated alcohols are recognized for their unique properties that make them effective promoters or solvents in a variety of organic reactions. researchgate.net These properties include strong hydrogen-bonding capabilities, low nucleophilicity, and high polarity, which can facilitate reactions often without the need for a traditional catalyst. researchgate.net The boosting effect of fluorinated alcohols is largely attributed to hydrogen bond activation. acs.org

The catalytic potential of this compound can be understood through the lens of these related compounds. The trifluoromethyl group significantly increases the acidity of the hydroxyl proton, making it a powerful hydrogen-bond donor. acs.org This enhanced acidity, coupled with low nucleophilicity, allows it to activate electrophiles, stabilize transition states, and promote reactions such as nucleophilic substitutions, annulations, and electrophilic additions. researchgate.net

For instance, fluoroalcohols like TFE have been shown to be effective in promoting oxidations of sulfur compounds and can act as a solvent to control selectivity in peptide arylations. chemicalbook.comrsc.org They can also stabilize cationic intermediates through intermolecular charge-dipole interactions, a property that would be beneficial in various acid-catalyzed transformations. acs.org The presence of the 2-chlorophenyl group in this compound could further modulate its catalytic activity through steric and electronic effects, potentially offering unique selectivity in certain transformations.

Table 1: Comparison of Properties of Relevant Fluoroalcohols

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Expected Properties of this compound |

| pKa | 12.4 | 9.3 | Likely between TFE and HFIP, influenced by the chloro-phenyl group |

| Hydrogen Bond Donor Ability | Strong | Very Strong | Strong |

| Nucleophilicity | Low | Very Low | Low |

| Key Catalytic Roles | Promoter, Solvent, Stabilizer of Cationic Intermediates | Promoter, Solvent, Stabilizer of Cationic Intermediates | Potential as a promoter, specialized solvent, and stabilizer in various organic reactions |

Data for TFE and HFIP are well-established in chemical literature. Properties for this compound are projected based on chemical principles.

Influence on Polymerization Reactions and Material Properties

The influence of fluorinated compounds on polymerization reactions and the properties of the resulting materials is a subject of significant interest. mdpi.comtandfonline.com Fluorinated polymers are known for their desirable characteristics, including thermal and chemical stability, low dielectric constant, and unique surface properties. mdpi.com

While specific studies on the use of this compound in polymerization are not prominent, the behavior of other fluorinated alcohols provides a strong indication of its potential impact. Fluoroalcohols can act as solvents or co-solvents in polymerization processes, influencing reaction kinetics and polymer structure. For example, their ability to stabilize charged intermediates can be relevant in certain types of cationic polymerization. acs.org